An In-depth Technical Guide to Fmoc-5-amino-2-methoxybenzoic acid
An In-depth Technical Guide to Fmoc-5-amino-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-5-amino-2-methoxybenzoic acid is a specialized chemical building block integral to modern synthetic chemistry, particularly within the realms of peptide synthesis and drug discovery. Its unique trifunctional structure—comprising a base-labile Fmoc-protected amine, an activatable carboxylic acid, and an electron-donating methoxy group—offers a distinct combination of reactivity and stability. This guide provides a comprehensive overview of its physicochemical properties, core chemical principles, and field-proven applications. Detailed, step-by-step protocols for its use in solid-phase synthesis are provided, underpinned by an explanation of the chemical causality behind each procedural step. The objective is to equip researchers with the technical knowledge to effectively leverage this versatile molecule in complex synthetic workflows, thereby optimizing yields and purities in the creation of novel peptides and pharmaceutical compounds.[1]
Introduction: A Versatile Scaffold for Chemical Synthesis
Nα-Fmoc-5-amino-2-methoxybenzoic acid is an aromatic amino acid derivative that has found a niche but critical role in synthetic organic chemistry. At its core, it is a bifunctional linker molecule whose reactivity is precisely controlled by the strategic placement of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1] This design makes it exceptionally well-suited for Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for producing synthetic peptides for research and therapeutic applications.[2]
The molecule's utility stems from three key features:
-
The Fmoc Group: Provides robust protection for the amino functionality, yet it is readily and cleanly removed under mild basic conditions (e.g., piperidine in DMF), ensuring orthogonality with acid-labile side-chain protecting groups (like Boc or tBu).[3][4]
-
The Carboxylic Acid Group: Serves as the primary point of attachment, allowing the molecule to be coupled to amino-functionalized solid supports (resins) or to the N-terminus of a growing peptide chain through standard activation methods.
-
The Benzene Ring System: The methoxy and amino substituents on the aromatic ring influence the molecule's electronic properties, solubility, and conformational rigidity, which can be exploited in the design of peptidomimetics and other complex molecular architectures.[1][5]
This guide will delve into the technical specifics of this compound, transitioning from its fundamental properties to its practical, high-level applications.
Physicochemical and Structural Properties
A clear understanding of the physical and chemical characteristics of Fmoc-5-amino-2-methoxybenzoic acid is paramount for its successful application in synthesis, including accurate reagent measurements, solvent selection, and reaction condition optimization.
Structural Diagram
Caption: Chemical Structure of Fmoc-5-amino-2-methoxybenzoic acid.
Core Properties Table
| Property | Value | Source(s) |
| CAS Number | 165073-03-3 | [1][6] |
| Molecular Formula | C₂₃H₁₉NO₅ | [1][7][8] |
| Molecular Weight | 389.40 g/mol | [1][7] |
| Appearance | Slightly yellow powder / solid | [1] |
| Melting Point | 195-199 °C (decomposes) | [1] |
| Purity | ≥98-99% (typical) | [1][9] |
| Storage Conditions | Store at -20°C or 0-8°C for long-term stability | [1][7] |
| Solubility | Soluble in DMF, DCM; limited solubility in alcohols | Inferred from common use |
Core Chemistry & Mechanistic Principles
The utility of Fmoc-5-amino-2-methoxybenzoic acid is defined by the predictable and selective reactions of its functional groups. A mastery of these mechanisms is essential for troubleshooting and optimizing synthetic protocols.
The Role of the Fmoc Protecting Group
The Fmoc group is the cornerstone of the molecule's application in modern SPPS.[2] Its primary function is to "mask" the nucleophilic amino group, preventing it from engaging in unwanted side reactions during the activation and coupling of the carboxylic acid.
Mechanism of Deprotection: The lability of the Fmoc group to bases is its defining feature. The process is initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10][11]
-
Proton Abstraction: The piperidine base abstracts the acidic proton on the fluorenyl ring system's C9 position.
-
β-Elimination: This abstraction initiates a β-elimination reaction, leading to the cleavage of the C-O bond of the carbamate.
-
Release and Byproduct Formation: The process releases the free amine and generates dibenzofulvene (DBF) as a byproduct. The DBF molecule is subsequently scavenged by piperidine to form a stable adduct, preventing it from causing side reactions with other nucleophiles in the system.[3]
Caption: General workflow for coupling the title compound in SPPS.
Protocol 1: Coupling to an Amino-Functionalized Resin
This protocol describes the attachment of Fmoc-5-amino-2-methoxybenzoic acid to a resin like Rink Amide, which possesses a free primary amine.
Materials:
-
Rink Amide resin (or other amino-functionalized resin)
-
Fmoc-5-amino-2-methoxybenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling (Critical for Reactivity):
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into the synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and gently agitate for 30-60 minutes.
-
Causality: This step is essential. It swells the polymer matrix, making the reactive amine sites deep within the resin beads accessible to the reagents. Inadequate swelling is a primary cause of low loading efficiency.
-
Drain the DMF.
-
-
Preparation of Activation Solution:
-
In a separate vial, dissolve Fmoc-5-amino-2-methoxybenzoic acid (4.5 eq. relative to resin capacity) and Oxyma (4.5 eq.) in DMF.
-
Add DIC (4.5 eq.) to this solution and mix for 1-2 minutes.
-
Causality: Using an excess of reagents (typically 3-5 equivalents) drives the reaction to completion, ensuring that nearly all available amine sites on the resin are coupled. Pre-activation for a short period ensures the active ester is formed before addition to the resin.
-
-
Coupling Reaction:
-
Add the activation solution to the swollen, drained resin.
-
Agitate the mixture at room temperature for 40-60 minutes. Heating to 55°C can be employed for difficult couplings. [10] * Causality: Continuous agitation ensures homogenous mixing and prevents the resin from settling, maximizing contact between the activated acid and the resin-bound amines.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g). This removes excess reagents and the diisopropylurea (DIU) byproduct from the DIC.
-
Causality: Meticulous washing is non-negotiable. Residual unreacted reagents or byproducts will interfere with subsequent synthetic steps and complicate final product purification.
-
-
Confirmation of Coupling (Optional but Recommended):
-
A qualitative Kaiser test can be performed on a small sample of beads. A negative result (beads remain yellow/colorless) indicates the successful consumption of primary amines and thus, a complete coupling reaction. [4]
-
Protocol 2: Fmoc-Group Deprotection
This protocol removes the Fmoc group, exposing the primary amine for the next coupling cycle.
Materials:
-
Fmoc-loaded resin from the previous step
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Prepare Deprotection Reagent:
-
Prepare a fresh solution of 20% (v/v) piperidine in DMF.
-
Causality: The reagent should be prepared fresh as piperidine can degrade over time.
-
-
Deprotection Reaction:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the piperidine solution and agitate for a further 7-8 minutes. [10] * Causality: A two-step deprotection is highly effective. The first short treatment removes the bulk of the Fmoc groups and the DBF-adduct, while the second, longer treatment ensures the complete deprotection of any remaining or sterically hindered groups.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF (5-7 x 10 mL/g) to completely remove all traces of piperidine and the DBF-adduct.
-
Causality: Residual piperidine is basic and will neutralize the carboxylic acid in the next coupling step, completely inhibiting the reaction. This is one of the most common failure points in SPPS; thorough washing is critical for success.
-
The resin is now deprotected and ready for the coupling of the next Fmoc-protected amino acid in the sequence.
Conclusion
Fmoc-5-amino-2-methoxybenzoic acid stands as a testament to the power of rational molecular design in synthetic chemistry. While its applications are specialized, its unique structural attributes provide researchers with a powerful tool to introduce conformational constraints, enhance molecular stability, and create novel chemical entities with tailored properties. Its successful implementation hinges on a solid understanding of the underlying principles of Fmoc chemistry and solid-phase synthesis—from the critical importance of resin swelling to the non-negotiable necessity of thorough washing after coupling and deprotection. By adhering to the validated protocols and understanding the causality behind each step, scientists can confidently integrate this versatile building block into their synthetic strategies to advance the frontiers of peptide science and drug discovery.
References
-
J&K Scientific. Fmoc-5-amino-2-methoxybenzoic acid | 165073-03-3. [Link]
-
The Royal Society of Chemistry. Supporting Information for a publication. [Link]
-
CP Lab Safety. Fmoc-5-amino-2-methoxybenzoic acid, 98% Purity, C23H19NO5, 1 gram. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(4), 298-310. [Link]
-
National Institutes of Health (NIH). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]
-
National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. usbio.net [usbio.net]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. rsc.org [rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
